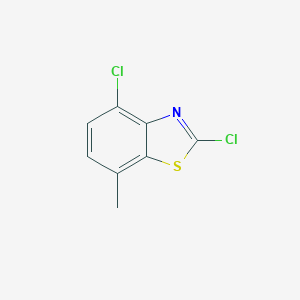

2,4-Dichloro-7-methyl-1,3-benzothiazole

Description

Structure

3D Structure

Properties

CAS No. |

126920-73-8 |

|---|---|

Molecular Formula |

C8H5Cl2NS |

Molecular Weight |

218.1 g/mol |

IUPAC Name |

2,4-dichloro-7-methyl-1,3-benzothiazole |

InChI |

InChI=1S/C8H5Cl2NS/c1-4-2-3-5(9)6-7(4)12-8(10)11-6/h2-3H,1H3 |

InChI Key |

LELHGIDYEICASF-UHFFFAOYSA-N |

SMILES |

CC1=C2C(=C(C=C1)Cl)N=C(S2)Cl |

Canonical SMILES |

CC1=C2C(=C(C=C1)Cl)N=C(S2)Cl |

Synonyms |

Benzothiazole, 2,4-dichloro-7-methyl- (9CI) |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Synthesis Pathways for 2,4 Dichloro 7 Methyl 1,3 Benzothiazole and Its Derivatives

Foundational Synthetic Routes to the Benzothiazole (B30560) Core Relevant to Substituted Analogues

The synthesis of the benzothiazole scaffold is a cornerstone of heterocyclic chemistry, with numerous methods developed to construct this versatile ring system. These foundational routes are readily adaptable for the preparation of substituted analogues, including dihalogenated and methylated derivatives.

Cyclization Reactions of 2-Aminothiophenol (B119425) Derivatives

The most prevalent and versatile approach to the benzothiazole core involves the cyclization of 2-aminothiophenol and its substituted derivatives. nih.govindexcopernicus.com This method's popularity stems from the ready availability of the starting materials and the often high yields of the desired products.

The condensation of 2-aminothiophenol with aldehydes or ketones is a widely employed method for synthesizing 2-substituted benzothiazoles. nih.govmdpi.com This reaction typically proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to yield the aromatic benzothiazole ring. mdpi.com

A variety of catalysts and reaction conditions have been developed to promote this transformation, including:

Acid Catalysis: Brønsted acids and Lewis acids are commonly used to catalyze the condensation and cyclization steps. organic-chemistry.orgtandfonline.com For instance, a mixture of H₂O₂/HCl in ethanol (B145695) at room temperature has been shown to be an effective catalytic system. nih.govmdpi.com

Oxidative Conditions: Various oxidizing agents can facilitate the final aromatization step. Molecular oxygen, often in the presence of a photocatalyst like fluorescein, can drive the reaction. mdpi.com Other oxidants such as manganese (III) triacetate have also been utilized. indexcopernicus.com

Green Chemistry Approaches: In recent years, more environmentally friendly methods have been developed. These include the use of catalysts like sulfated tungstate (B81510) under solvent-free conditions and ultrasound irradiation, or the use of biocatalysts such as baker's yeast. indexcopernicus.commdpi.com Microwave-assisted synthesis has also been shown to be an efficient method, often leading to shorter reaction times and higher yields. mdpi.comresearchgate.net

The reaction's scope is broad, accommodating a wide range of substituted 2-aminothiophenols and aldehydes, allowing for the introduction of various functionalities onto the benzothiazole core. researchgate.netnih.gov

The reaction of 2-aminothiophenol derivatives with carbon disulfide is a classic and efficient method for the synthesis of 2-mercaptobenzothiazoles. publish.csiro.au This reaction is typically carried out in the presence of a base. The resulting 2-mercapto group can then be further functionalized, for example, through alkylation to introduce various side chains. nih.gov

Recent advancements have focused on developing more efficient and environmentally benign procedures. For instance, a ZnO/Al₂O₃ composite has been used as a catalyst for the condensation of 2-aminothiophenol with carbon disulfide at elevated temperatures. mdpi.com

Oxidative Cyclization Methodologies

Oxidative cyclization represents another important strategy for benzothiazole synthesis. These methods often involve the intramolecular formation of a carbon-sulfur bond under oxidative conditions.

One notable example is the iodine-mediated intramolecular oxidative cyclization of 2-(styrylthio)anilines to produce 2-substituted benzothiazoles. organic-chemistry.org In this metal-free approach, iodine acts as both an electrophilic reagent and an oxidant. organic-chemistry.org The reaction proceeds efficiently for substrates bearing various substituents on the aromatic rings. organic-chemistry.org

Another approach involves the oxidative cyclization of thiobenzanilides. This can be achieved using photosensitizers like riboflavin (B1680620) under visible light irradiation or through radical cyclization induced by agents like chloranil. nih.gov

Targeted Synthesis Strategies for 2,4-Dichloro-7-methyl-1,3-benzothiazole and Related Dihalogenated Methylbenzothiazoles

The synthesis of specifically substituted benzothiazoles like this compound requires a more targeted approach, often involving multiple synthetic steps to introduce the desired chloro and methyl groups at the correct positions.

Multi-Step Synthesis Approaches Incorporating Halogenation and Methylation

A multi-step synthesis is generally required for preparing polysubstituted benzothiazoles. youtube.comyoutube.com The general strategy involves either starting with a pre-substituted aniline (B41778) or introducing the substituents at various stages of the synthesis.

For a compound like this compound, a plausible synthetic route could involve the following key transformations:

Synthesis of a Substituted Aniline: The synthesis would likely begin with a commercially available and appropriately substituted aniline or by synthesizing the required 3-chloro-6-methylaniline.

Introduction of the Thiol Group: The amino group of the aniline can direct the introduction of a thiol group ortho to it. One common method is the reaction with potassium thiocyanate (B1210189) in the presence of an acid to form a 2-aminobenzothiazole (B30445) precursor. indexcopernicus.com

Formation of the Benzothiazole Core: The substituted 2-aminothiophenol can then be cyclized using one of the foundational methods described earlier. For instance, reaction with a suitable reagent can introduce the substituent at the 2-position.

Halogenation: The introduction of the chloro groups can be achieved through electrophilic aromatic substitution reactions. The directing effects of the existing methyl group and the benzothiazole ring will influence the position of chlorination. Specific chlorinating agents and conditions would be chosen to achieve the desired 2,4-dichloro substitution pattern. It's also possible that a dichlorinated aniline derivative is used as a starting material.

Methylation: If not already present in the starting material, the methyl group can be introduced via reactions such as Friedel-Crafts alkylation, although this can sometimes lead to mixtures of isomers and may require careful optimization.

The synthesis of related dihalogenated methylbenzothiazoles would follow similar multi-step strategies, with variations in the starting materials and the specific halogenating agents used. nih.govacs.org The order of the halogenation and methylation steps would be crucial to control the final substitution pattern on the benzene (B151609) ring.

Positional Selectivity in Halogenation and Methylation Reactions

The precise placement of substituents on the benzothiazole core is critical for determining the ultimate properties of the molecule. Halogenation and methylation reactions are fundamental transformations where positional selectivity, or regioselectivity, is a key consideration.

The halogenation of a pre-existing 7-methyl-1,3-benzothiazole scaffold is governed by the directing effects of the substituents on the benzene ring. The methyl group is an ortho-, para-directing activator, while the fused thiazole (B1198619) ring is deactivating and directs electrophiles to the benzene portion of the molecule. The electron-withdrawing nature of the thiazole heterocycle tends to direct incoming electrophiles to the 4- and 6-positions. Direct iodination of the benzothiazole core under strongly oxidative and acidic conditions has been shown to yield 4,7-diiodo derivatives, indicating that the 4- and 7-positions are susceptible to halogenation acs.org.

In the case of 7-methylbenzothiazole, the methyl group at position 7 activates the ortho-positions (6 and 8, though 8 is part of the thiazole ring) and the para-position (position 4). The inherent reactivity of the benzothiazole ring system also favors substitution at position 4. Therefore, electrophilic chlorination would be expected to show selectivity for the C4 and C6 positions. The formation of this compound implies a multi-step synthesis, likely involving the chlorination of a 7-methylbenzothiazole precursor, where the chlorine at the 2-position is typically introduced during the cyclization step or via a separate functionalization of the thiazole ring.

Computational methods, such as calculating the activation energies or the relative energies of halonium ion intermediates, can be employed to predict the most likely sites of electrophilic attack with considerable accuracy wuxiapptec.com. For a substituted benzothiazole, these calculations would weigh the electronic effects of the methyl group and the fused thiazole ring to predict the most nucleophilic carbon atoms on the benzene ring.

Table 1: Predicted Regioselectivity of Chlorination on 7-Methyl-1,3-benzothiazole This table is illustrative and based on general principles of electrophilic aromatic substitution.

| Position | Activating/Deactivating Groups | Predicted Reactivity | Major Products (Predicted) |

| C4 | Activated by C7-Methyl (para), Favored by thiazole electronics | High | 4-Chloro-7-methyl-1,3-benzothiazole |

| C5 | --- | Low | Minor product |

| C6 | Activated by C7-Methyl (ortho) | Moderate | 6-Chloro-7-methyl-1,3-benzothiazole |

Conversely, the methylation of a dichlorobenzothiazole precursor is less common. Typically, the methyl group is incorporated by starting with a methylated aniline, such as 2-amino-3-methylthiophenol, which then undergoes cyclization to form the 7-methylbenzothiazole core.

Derivatization and Functionalization of Pre-formed Benzothiazole Scaffolds

Once the this compound core is synthesized, its reactive sites can be used for further derivatization. The chlorine atoms at the C2 and C4 positions are susceptible to nucleophilic substitution, while the nitrogen and sulfur atoms of the thiazole ring possess lone pairs of electrons that can participate in alkylation and acylation reactions.

The chlorine atoms at the C2 and C4 positions of the benzothiazole ring are activated towards nucleophilic aromatic substitution (SNAr). The reactivity of these positions is not equal. Drawing an analogy from studies on 2,4-dichloroquinazoline, the C4 position is generally more reactive towards nucleophiles under milder conditions than the C2 position stackexchange.com. This is attributed to the better stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at C4. Harsh reaction conditions, such as higher temperatures, are often required to substitute the chlorine at the C2 position stackexchange.com.

This differential reactivity allows for the sequential and regioselective introduction of various nucleophiles. A wide range of nucleophiles can be employed, including amines, alcohols, and thiols, to generate diverse libraries of substituted benzothiazoles. For example, reaction with a primary amine under controlled, mild conditions would likely yield a 2-chloro-4-amino-7-methyl-1,3-benzothiazole derivative. Subsequent reaction with a different nucleophile under more forcing conditions could then replace the C2 chlorine.

Table 2: Potential Nucleophilic Substitution Reactions on this compound This table presents hypothetical reactions based on established SNAr chemistry.

| Reagent/Nucleophile | Reaction Conditions | Expected Major Product (Monosubstitution) |

| Ammonia (NH₃) | Mild (e.g., low temp) | 2-Chloro-7-methyl-1,3-benzothiazol-4-amine |

| Sodium Methoxide (NaOMe) | Mild (e.g., low temp) | 2-Chloro-4-methoxy-7-methyl-1,3-benzothiazole |

| Sodium Thiophenoxide (NaSPh) | Mild (e.g., low temp) | 2-Chloro-7-methyl-4-(phenylthio)-1,3-benzothiazole |

| Hydrazine (N₂H₄) | Mild (e.g., 0-5 °C) | 2-Chloro-4-hydrazinyl-7-methyl-1,3-benzothiazole |

Alkylation and Acylation of the Benzothiazole Nitrogen and Sulfur Atoms

The benzothiazole ring contains two heteroatoms, nitrogen and sulfur, that can potentially undergo alkylation or acylation. However, in the neutral 1,3-benzothiazole ring, the nitrogen atom is part of a C=N double bond and is generally not nucleophilic. Alkylation or acylation typically occurs at the nitrogen atom only after the thiazole ring has been reduced or if the nitrogen is part of an exocyclic amino group nih.gov.

In contrast, if the benzothiazole exists as a 2-mercaptobenzothiazole (B37678) tautomer, the exocyclic sulfur atom is highly nucleophilic and readily undergoes S-alkylation and S-acylation nih.govnih.gov. For the this compound scaffold, direct alkylation or acylation on the ring heteroatoms is not a primary reaction pathway. However, quaternization of the thiazole nitrogen can occur, forming a benzothiazolium salt. This reaction typically requires a potent alkylating agent and can be facilitated by a Lewis acid. These resulting benzothiazolium salts are themselves useful intermediates, for instance, in the synthesis of cyanine (B1664457) dyes.

Visible-light-promoted methods have been developed for the alkylation and acylation of the C2 position of benzothiazoles, often involving radical mechanisms where a C-H bond is functionalized rsc.org. These modern methods provide an alternative to traditional cyclization approaches for introducing substituents at the 2-position.

Catalytic Systems and Reaction Condition Optimization in Benzothiazole Synthesis

The synthesis of the benzothiazole core often relies on the condensation and subsequent cyclization of a 2-aminothiophenol derivative with a carbonyl compound or its equivalent. The efficiency, selectivity, and environmental impact of these syntheses are heavily influenced by the choice of catalyst, solvent, and temperature.

A variety of catalytic systems have been developed to promote the synthesis of benzothiazoles, each with specific advantages.

Iodine (I₂) : Molecular iodine serves as a mild, inexpensive, and effective catalyst for the synthesis of 2-substituted benzothiazoles. It can promote the condensation of 2-aminothiophenols with both aldehydes and carboxylic acids. oup.comtandfonline.com Iodine is believed to act as a mild Lewis acid, activating the carbonyl group towards nucleophilic attack by the amino group of the thiophenol. nih.gov It can also function as an oxidant in the final cyclization step. Iodine-catalyzed reactions can often be performed under solvent-free conditions or in solvents like DMF. oup.comorganic-chemistry.org

Palladium-on-Carbon (Pd/C) : Heterogeneous catalysts like Pd/C are attractive due to their ease of separation and reusability. Pd/C has been used to catalyze the ligand-free cyclization of o-iodothiobenzanilide derivatives to form 2-substituted benzothiazoles under mild, room-temperature conditions organic-chemistry.org. More broadly, homogeneous palladium catalysts are extensively used in modern synthetic methods involving C-H functionalization and cross-coupling to build complex benzothiazole structures. acs.orgorganic-chemistry.org

Triazolium Salts : These salts are primarily used as precursors for N-heterocyclic carbenes (NHCs), which are powerful organocatalysts. tcichemicals.com In the context of benzothiazole-related synthesis, NHCs can catalyze reactions like the Stetter reaction or the benzoin (B196080) condensation, which could be used to prepare complex aldehyde precursors for subsequent cyclization. More recently, triazolium salts themselves have been shown to function as nitrenium-based Lewis acids, capable of catalyzing reactions like hydrosilylation-deoxygenation organic-chemistry.org.

Lewis Acids : Various Lewis acids are employed to activate substrates in benzothiazole synthesis. Strong Lewis acids like polyphosphoric acid (PPA) have traditionally been used to facilitate the condensation of carboxylic acids at high temperatures nih.gov. Milder Lewis acids such as samarium triflate can catalyze the reaction in aqueous media organic-chemistry.org. Tris(pentafluorophenyl)borane (B(C₆F₅)₃) has been used for the site-selective alkylation of related nitrogen heterocycles rsc.org. The role of the Lewis acid is generally to coordinate to the carbonyl oxygen of the aldehyde or carboxylic acid, increasing its electrophilicity and facilitating the initial condensation step nih.gov.

The choice of solvent and the control of reaction temperature are paramount for optimizing the yield, purity, and reaction time in benzothiazole synthesis.

Solvent Effects : Solvents can play multiple roles. High-boiling polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are common. DMSO can also act as an oxidant at elevated temperatures (e.g., 140 °C), facilitating the cyclization step in a one-pot reaction acs.org. In recent years, there has been a push towards "green" solvents. Glycerol (B35011), for example, has been used as a non-toxic, biodegradable, and recyclable solvent for the catalyst-free synthesis of 2-arylbenzothiazoles at ambient temperature nih.gov. In some cases, solvent-free reactions, such as solid-phase trituration with an iodine catalyst, have proven highly effective and economical tandfonline.com.

Temperature Control : Temperature is a critical parameter. Many traditional benzothiazole syntheses require high temperatures (110-250 °C), particularly when using less reactive substrates like carboxylic acids with catalysts such as PPA nih.govmdpi.com. However, modern catalytic methods often allow for significantly milder conditions. Palladium-catalyzed cyclizations can proceed at room temperature organic-chemistry.org, and catalyst-free reactions in glycerol can also occur at ambient temperature nih.gov. Microwave-assisted synthesis has also emerged as a technique to reduce reaction times and potentially improve yields compared to conventional heating researchgate.net. The precise temperature required depends on the specific substrates, catalyst, and solvent system employed.

Table 3: Summary of Reaction Conditions for Benzothiazole Synthesis

| Catalyst System | Solvent | Temperature | Key Advantages | Reference(s) |

| Iodine (I₂) | DMF or Solvent-free | Room Temp to Moderate Heat | Mild, inexpensive, efficient | oup.comtandfonline.com |

| Pd/C | Toluene | Room Temperature | Heterogeneous, mild conditions | organic-chemistry.org |

| None | Glycerol | Ambient Temperature | Green, catalyst-free | nih.gov |

| Lewis Acids (PPA) | None | High (e.g., 110-250 °C) | Effective for carboxylic acids | nih.gov |

| None | DMSO | High (e.g., 140 °C) | One-pot (solvent as oxidant) | acs.org |

Application of Advanced Synthetic Techniques (e.g., Microwave Irradiation)

Microwave-assisted organic synthesis has become a cornerstone of modern heterocyclic chemistry, offering significant advantages over conventional heating methods. orgsyn.org This technique utilizes microwave energy to heat reactions, leading to rapid temperature increases, shorter reaction times, and often higher product yields with improved purity. orgsyn.orgnih.gov The application of microwave irradiation has been successfully employed in the synthesis of a wide array of benzothiazole derivatives, demonstrating its efficiency and versatility. mdpi.comgoogle.com

The synthesis of benzothiazoles, a critical scaffold in medicinal chemistry, is frequently achieved through the condensation of 2-aminothiophenols with various aldehydes or carboxylic acids. indexcopernicus.comnih.gov Microwave irradiation has been shown to dramatically accelerate these condensation reactions. For instance, the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and aldehydes, which can take hours under conventional heating, can often be completed in a matter of minutes with microwave assistance, frequently in solvent-free conditions. indexcopernicus.comnih.gov

One notable approach involves the PIFA (phenyliodonium bis(trifluoroacetate)) promoted oxidative cyclization of 2-aminothiophenols with aldehydes. mdpi.com Under microwave irradiation at 80°C, this reaction proceeds to completion within 15 minutes, yielding a variety of benzothiazoles in good to excellent yields. mdpi.com This method's versatility has been demonstrated with a range of substituted aldehydes and 2-aminothiophenols. mdpi.com Similarly, the condensation of 2-aminothiophenols with chloroacetyl chloride to produce 2-chloromethyl-benzothiazole was achieved in just 10 minutes under microwave irradiation, a significant improvement over traditional methods. nih.gov

The benefits of microwave-assisted synthesis extend to multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step. Pyrimido[2,1-b] indexcopernicus.comorganic-chemistry.orgbenzothiazole derivatives, including those with chloro-substitutions, have been synthesized via MCRs using microwave irradiation, which offers better yields in shorter timeframes compared to conventional methods. google.com

The following table summarizes the comparative efficacy of microwave-assisted synthesis versus conventional methods for various benzothiazole derivatives.

| Derivative | Reactants | Method | Catalyst/Solvent | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Aryl-benzothiazoles | 2-Aminothiophenol, Aromatic Aldehydes | Microwave | Ethanol | Not Specified | 12-20% higher than conventional | indexcopernicus.com |

| 2-Aryl-benzothiazoles | 2-Aminothiophenol, Aromatic Aldehydes | Conventional | Ethanol (under Argon) | Not Specified | Base Yield | indexcopernicus.com |

| 2-(4-Methoxyphenyl)benzothiazole | 2-Aminothiophenol, p-Anisaldehyde | Microwave | PIFA / Ethanol | 15 min | 80% | mdpi.com |

| 2-Chloromethyl-benzothiazole | 2-Aminothiophenols, Chloroacetyl chloride | Microwave | Acetic Acid | 10 min | High | nih.gov |

| 2-Aryl-benzothiazoles | 2-Aminothiophenol, Substituted Aldehydes | Microwave | Zirconyl chloride (solvent-free) | 3-6 min | Higher than conventional | nih.gov |

| 2-Aryl-benzothiazoles | 2-Aminothiophenol, Substituted Aldehydes | Conventional | Zirconyl chloride (solvent-free) | 6-8 hrs | Base Yield | nih.gov |

| 2-Aminoaryl/alkylbenzothiazoles | 2-Chlorobenzothiazole, Amines | Microwave | Solvent-free | 10 min | 70-95% | google.com |

| 2-Aminoaryl/alkylbenzothiazoles | 2-Chlorobenzothiazole, Amines | Conventional (100°C) | Solvent-free | 1 hr | 20-40% conversion | google.com |

Green Chemistry Principles in Benzothiazole Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of benzothiazoles. orgsyn.orgresearchgate.net These approaches focus on developing environmentally benign routes that are efficient, safe, and sustainable. orgsyn.orgresearchgate.net

A key aspect of green benzothiazole synthesis is the use of eco-friendly solvents, with water being a preferred medium. psu.edu For example, the condensation of 2-aminothiophenol with aldehydes has been successfully carried out in the presence of a catalytic amount of cetyltrimethyl ammonium (B1175870) bromide (CTAB) in water, avoiding the need for organic solvents and external oxidants. psu.edu This method is notable for its simple work-up and high yields, particularly with alkyl aldehydes. psu.edu

The development of reusable and non-toxic catalysts is another pillar of green chemistry in this field. nih.gov Catalysts such as silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄-SiO₂) have been used for the solvent-free synthesis of benzothiazoles from acyl chlorides and ortho-aminothiophenol, offering advantages like easy preparation, low cost, and simple removal from the reaction mixture by filtration. mdpi.com Biocatalysts, such as Acacia concinna, have also been employed for the microwave-assisted synthesis of 2-aryl-benzothiazoles under solvent-free conditions, providing an eco-friendly reaction pathway. nih.gov

Furthermore, innovative approaches are exploring the use of alternative reagents and energy sources. The synthesis of benzothiazoles from 2-aminothiophenols and aldehydes has been achieved using visible light as a promoter under an air atmosphere, representing a clean and energy-efficient method. nih.gov Another green route involves the cyclization of 2-aminothiophenols with carbon dioxide (CO₂) and a hydrosilane, catalyzed by an acetate-based ionic liquid under mild conditions, which provides an environmentally benign pathway to these heterocyclic compounds. chemicalbook.com

The following table highlights various green synthetic methods for producing benzothiazole derivatives.

| Derivative Type | Reactants | Green Principle/Method | Catalyst/Solvent/Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Substituted Benzothiazoles | 2-Aminothiophenol, Aldehydes | Use of water as solvent | CTAB / Water | Not Specified | High | psu.edu |

| 2-Aryl-benzothiazoles | 2-Aminothiophenol, Aryl Aldehydes | Biocatalysis, Microwave, Solvent-free | Acacia concinna | Short | High | nih.gov |

| Benzothiazoles | 2-Aminothiophenols, Aldehydes | Visible-light promoted | 12W blue LED / Air atmosphere | 6 h | Applicable to various aldehydes | nih.gov |

| Benzothiazoles | 2-Aminothiophenols, CO₂ | Use of CO₂ as raw material, Ionic liquid catalyst | Acetate-based ionic liquid / Hydrosilane | Not Specified | High | chemicalbook.com |

| 2-Substituted Benzothiazoles | o-Aminothiophenol, Acyl chlorides | Solvent-free, Reusable catalyst | NaHSO₄-SiO₂ | Short | Good to Excellent | mdpi.com |

| 2-Aryl-benzothiazoles | 2-Aminothiophenol, Aromatic Aldehydes | Reusable heterogeneous catalyst | SnP₂O₇ | 8-35 min | 87-95% | nih.gov |

Chemical Reactivity and Transformation Mechanisms of 2,4 Dichloro 7 Methyl 1,3 Benzothiazole and Its Analogues

Reaction Types and Pathways

The benzothiazole (B30560) core and its substituents offer multiple sites for chemical attack, leading to a diverse range of reaction types and products.

The chlorine atoms attached to the benzothiazole skeleton are susceptible to nucleophilic substitution, a common reaction for halogenated heterocyclic compounds. The reactivity of each chlorine atom is influenced by its position on the ring system.

C-2 Position: The chlorine atom at the C-2 position of the thiazole (B1198619) ring is particularly activated towards nucleophilic aromatic substitution (SNAr). cas.cn This is a known reaction mode for 2-substituted benzothiazoles, which react with a variety of carbon, nitrogen, oxygen, and sulfur-based nucleophiles. cas.cn The electron-withdrawing nature of the thiazole ring facilitates the attack of a nucleophile and subsequent displacement of the chloride ion.

C-4 Position: The chlorine atom at the C-4 position on the benzene (B151609) ring is also activated towards nucleophilic substitution, albeit generally to a lesser extent than the C-2 position. The fused thiazole ring acts as an electron-withdrawing group, which can stabilize the negatively charged intermediate (Meisenheimer complex) formed during an SNAr reaction.

The reaction of 2-substituted benzothiazoles can, however, diverge from the expected SNAr pathway. For instance, the reaction with (difluoromethyl)trimethylsilane was found to initiate an unexpected S-difluoromethylation-ring-opening elimination tandem, yielding a difluoromethyl 2-isocyanophenyl sulfide instead of the anticipated 2-difluoromethyl benzothiazole. cas.cn

The benzothiazole structure can undergo oxidation at several sites, including the sulfur atom in the thiazole ring and the attached methyl group. These reactions are significant in both synthetic chemistry and environmental degradation processes. researchgate.net

One major pathway involves the oxidative ring-opening of the thiazole moiety. Treatment of benzothiazole derivatives with a mild oxidant like magnesium monoperoxyphthalate hexahydrate (MMPP) in an alcohol solvent leads to the cleavage of the thiazole ring. scholaris.caresearchgate.netcdnsciencepub.com This reaction proceeds via the opening of the thiazole ring followed by oxidation of the resulting thiol group to produce synthetically useful acylamidobenzene sulfonate esters. scholaris.caresearchgate.netscholaris.ca

Another critical oxidative pathway involves reactions with hydroxyl (OH) radicals, which are dominant in atmospheric chemistry. researchgate.netacs.org Studies on analogues like 2-methylbenzothiazole (MeBTH) show two main types of OH radical attack: acs.orgnih.gov

Attack on the Benzene Ring: The OH radical can add to the C4, C5, C6, and C7 positions of the benzene ring, which, in the presence of oxygen, leads to the formation of various hydroxylated, phenol-type products. acs.orgnih.gov

| Site of OH Attack | Resulting Product Type | Specific Product Example | Reaction Contribution |

|---|---|---|---|

| Benzene Ring (C4, C5, C6, C7) | Phenol-type | 5-OH-MeBTH, 6-OH-MeBTH | ~67% |

| Methyl Group (at C2) | Aldehyde | 2-CHO-BTH (2-formylbenzothiazole) | ~33% |

The reduction of the benzothiazole ring system can lead to the formation of dihydrobenzothiazole derivatives. This transformation typically involves the reduction of the carbon-nitrogen double bond (C=N) within the thiazole ring. While specific studies on 2,4-dichloro-7-methyl-1,3-benzothiazole are not prevalent, the reaction can be inferred from the general principles of organic reduction reactions. libretexts.org

Common laboratory reducing agents are capable of reducing imines and related C=N bonds.

Metal Hydride Reagents: Stronger reducing agents like lithium aluminum hydride (LiAlH₄) and milder ones such as sodium borohydride (NaBH₄) are widely used to reduce carbonyl compounds to alcohols. leah4sci.com These reagents are also effective for the reduction of imines to amines, suggesting they could potentially reduce the endocyclic C=N bond of the benzothiazole ring to yield the corresponding dihydrobenzothiazole.

Catalytic Hydrogenation: This method, which employs hydrogen gas in the presence of a metal catalyst (e.g., palladium, platinum, nickel), is highly effective for reducing double and triple bonds, including C=N bonds. libretexts.org This process would likely convert the benzothiazole ring into a dihydrobenzothiazole structure. libretexts.org

Mechanistic Investigations of Benzothiazole Transformations

Understanding the detailed mechanisms of benzothiazole reactions is crucial for predicting products and controlling reaction outcomes. Computational and experimental studies have shed light on complex pathways, particularly those involving radical species and challenging electronic states.

Radical reactions are fundamental to the atmospheric degradation of benzothiazoles. The gas-phase oxidation initiated by the hydroxyl (OH) radical is a primary loss process for volatile benzothiazole derivatives. nih.govrsc.org

The mechanism begins with the attack of an OH radical on the benzothiazole molecule. nih.gov In the case of a methyl-substituted analogue, this attack can occur at two principal locations:

Benzene Ring Attack: The OH radical adds to the aromatic ring, forming an OH-adduct intermediate. This intermediate then reacts with molecular oxygen (O₂) to yield stable hydroxylated products. nih.gov

Methyl Group Attack: The OH radical abstracts a hydrogen atom from the methyl group, forming a water molecule and a benzothiazole-methyl radical (e.g., a -CH₂• radical). nih.gov This is the first stage in a more intricate pathway. The subsequent formation of an aldehyde product from this radical intermediate is a multi-stage process. For 2-methylbenzothiazole, this transformation involves a sequence of six distinct stages that include interactions with two oxygen molecules and one nitrogen monoxide (NO) molecule. nih.gov

Theoretical modeling of benzothiazole radical reactions, particularly oxidation by OH radicals, presents significant challenges due to the involvement of complex open-shell systems. nih.gov Density Functional Theory (DFT), a common computational method, can struggle to accurately model the interaction of intermediate radicals with molecules like O₂ and NO, which have their own unpaired electrons. nih.gov

A key feature of these mechanisms is the necessity of transitions between different electronic spin states for the reaction to proceed. acs.orgnih.gov For example, the formation of the aldehyde product from the methyl group radical involves several "spin flips": nih.gov

Interaction of the initial radical with molecular oxygen involves a quartet to doublet state transition.

Addition of an NO radical proceeds via a triplet to singlet state transition.

Separation of a nitrogen dioxide (NO₂) fragment involves a singlet to triplet transition.

These spin flips enable the system to move between different potential energy surfaces, which is an essential aspect of the reaction mechanism. acs.orgnih.gov Analyzing these reactions while being limited to a single spin state fails to capture the full complexity of the process, highlighting the importance of advanced computational approaches that can handle such multi-state reactivity. nih.gov

Influence of Substituents (Chloro, Methyl) on the Reactivity Profile

The reactivity of the benzothiazole core is significantly modulated by the nature and position of its substituents. In this compound, the interplay between the electron-withdrawing chloro groups and the electron-donating methyl group creates a complex reactivity profile that dictates the molecule's behavior in chemical transformations. The properties of the benzothiazole moiety are strongly affected by these substitutions. nih.gov

Electronic Effects of Chloro Substituents:

The two chlorine atoms at the C2 and C4 positions exert a powerful influence on the electronic distribution of the benzothiazole ring system. As halogens, they exhibit a dual electronic effect:

Inductive Effect (-I): Due to their high electronegativity, chlorine atoms strongly withdraw electron density from the ring through the sigma bond network. This inductive effect is the dominant factor, leading to a general deactivation of the aromatic system towards electrophilic attack. The carbon atoms directly bonded to the chlorine atoms (C2 and C4) become significantly electron-deficient.

Resonance Effect (+R): The lone pairs of electrons on the chlorine atoms can be delocalized into the ring system through resonance. This effect donates electron density, particularly to the ortho and para positions. However, for chlorine and other halogens, the inductive effect (-I) far outweighs the resonance effect (+R).

The net result is a significant reduction in the electron density of the benzothiazole nucleus, making it less susceptible to electrophilic aromatic substitution. Conversely, this electron deficiency activates the ring for nucleophilic aromatic substitution, particularly at the positions bearing the chloro substituents. Theoretical studies on related chloro-substituted heterocycles have shown that the presence of chlorine can lead to difficulty in nucleophilic substitution if the atom bears a near-neutral charge, indicating a complex interplay of factors. researchgate.net

Electronic Effects of the Methyl Substituent:

The methyl group at the C7 position has an opposing electronic influence compared to the chloro groups. It is an electron-donating group (EDG) that increases the electron density of the benzene portion of the ring system. This occurs through two main mechanisms:

Inductive Effect (+I): The methyl group is less electronegative than the sp²-hybridized carbon of the aromatic ring, leading to a slight push of electron density into the ring.

Hyperconjugation: The overlap of the C-H sigma bonds of the methyl group with the pi-system of the ring also contributes to electron donation.

By increasing the electron density, the methyl group acts as an activating group, making the benzene ring more susceptible to electrophilic attack, particularly at the ortho and para positions relative to C7 (i.e., C6 and C8, though C8 is part of the thiazole fusion). Studies on various substituted benzothiazoles confirm that electron-donor groups can enhance reactivity in certain reactions. semanticscholar.org

Combined Influence on Reactivity:

Nucleophilic Attack: The C2 and C4 positions are the primary sites for nucleophilic attack. The strong electron-withdrawing effect of the two chlorine atoms, combined with the inherent reactivity of the C2 position in the thiazole ring, makes these positions highly electrophilic and susceptible to displacement by nucleophiles. The C2 carbon of the parent benzothiazole is known to be the most electrophilic site. ccsenet.org

Electrophilic Attack: Electrophilic substitution on the benzene ring is generally disfavored due to the deactivating presence of the two chloro groups. However, the activating effect of the C7-methyl group directs any potential electrophilic attack to the C6 position. The C5 position is sterically hindered and electronically deactivated by the adjacent C4-chloro group.

Modulation of Frontier Molecular Orbitals: Substituents directly impact the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Electron-donating groups like methyl raise the HOMO energy, making the molecule a better nucleophile. Electron-withdrawing groups like chloro lower the LUMO energy, making the molecule a better electrophile. mdpi.comnih.gov This modulation is critical in predicting the molecule's behavior in pericyclic reactions and its charge-transfer properties. mdpi.comnih.gov

The tables below summarize the electronic properties of the substituents and provide representative data on how different substituent types can affect the electronic structure of benzothiazole derivatives.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring | Favored Reaction Type |

|---|---|---|---|---|---|

| Chloro (-Cl) | C2, C4 | -I (Electron-withdrawing) | +R (Electron-donating, weak) | Strongly Deactivating | Nucleophilic Substitution |

| Methyl (-CH₃) | C7 | +I (Electron-donating) | Hyperconjugation (Donating) | Activating | Electrophilic Substitution |

| Compound Type | Substituent Nature | EHOMO | ELUMO | Energy Gap (Egap) |

|---|---|---|---|---|

| Benzothiazole with -CH₃ group | Electron-Donating | -5.58 | -1.88 | 3.70 |

| Benzothiazole with -NO₂ group* | Electron-Withdrawing | -6.18 | -3.35 | 2.83 |

*Data for a nitro (-NO₂) substituted derivative is used as a representative example of a strong electron-withdrawing group, analogous to the effect of chloro substituents. mdpi.comnih.gov A lower energy gap generally implies higher reactivity.

Investigation of Biological Activities in Vitro and Molecular Mechanisms of 2,4 Dichloro 7 Methyl 1,3 Benzothiazole Analogues

Antimicrobial Research Investigations (In Vitro)

Benzothiazole (B30560) derivatives are recognized for their significant antimicrobial properties. The introduction of halogen and methyl groups to the benzothiazole scaffold has been a strategy to enhance their efficacy against a range of microbial pathogens.

Antibacterial Efficacy and Spectrum Against Bacterial Strains (e.g., Gram-positive and Gram-negative)

Numerous studies have demonstrated the antibacterial potential of benzothiazole analogues against both Gram-positive and Gram-negative bacteria. The structural modifications on the benzothiazole ring, including the position and nature of substituents, play a crucial role in determining the antibacterial spectrum and potency.

Staphylococcus aureus and Escherichia coli are frequently used as representative Gram-positive and Gram-negative bacteria, respectively, to evaluate the antibacterial efficacy of new compounds. Research has shown that certain benzothiazole derivatives exhibit significant activity against these pathogens. For instance, a study on benzothiazole derivatives bearing an amide moiety found that a compound with chloro and methoxy groups on the aryl ring displayed broad-spectrum activity, with a Minimum Inhibitory Concentration (MIC) of 15.6 µg/mL against S. aureus and 7.81 µg/mL against E. coli rsc.org. Another study highlighted that the presence of a chloro group at the 5th position of the benzothiazole ring increased antibacterial activity nih.gov.

The antibacterial activity of benzothiazole derivatives has also been observed against Pseudomonas aeruginosa. Thiazolidin-4-one derivatives of benzothiazole, for example, have shown promising activity against P. aeruginosa and E. coli, with MIC values ranging from 0.09 to 0.18 mg/mL, comparable to standard drugs like streptomycin nih.gov.

With regard to Acinetobacter baumannii, a challenging nosocomial pathogen, research into the efficacy of specific benzothiazole analogues is ongoing. The development of novel agents against this multidrug-resistant bacterium is a critical area of research.

Table 1: In Vitro Antibacterial Activity of Selected Benzothiazole Analogues

| Compound/Analogue | Bacterial Strain | MIC (µg/mL) | Reference |

| N-(4-(benzo[d]thiazol-2-yl)phenyl)-5-chloro-2-methoxy-benzamide | S. aureus | 15.6 | rsc.org |

| N-(4-(benzo[d]thiazol-2-yl)phenyl)-5-chloro-2-methoxy-benzamide | E. coli | 7.81 | rsc.org |

| Thiazolidin-4-one derivatives of benzothiazole | P. aeruginosa | 90-180 | nih.gov |

| Thiazolidin-4-one derivatives of benzothiazole | E. coli | 90-180 | nih.gov |

The emergence of antibiotic-resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA) has necessitated the search for new antibacterial agents. Benzothiazole derivatives have shown potential in this area. For example, certain 2-substituted benzothiazole derivatives have been evaluated for their activity against MRSA, demonstrating the versatility of this chemical scaffold in combating drug resistance.

Antifungal Research (In Vitro)

In addition to their antibacterial properties, benzothiazole analogues have been investigated for their antifungal activity. Studies have shown that these compounds can be effective against various fungal pathogens. For instance, certain 2-substituted benzothiazole derivatives have demonstrated good antifungal activity against Candida albicans and Aspergillus niger nih.gov. The presence of specific substituents on the benzothiazole ring has been found to be crucial for antifungal efficacy. One study on novel benzothiazole derivatives reported significant antifungal activity against Aspergillus niger and Candida albicans jchr.org.

Table 2: In Vitro Antifungal Activity of Selected Benzothiazole Analogues

| Compound/Analogue | Fungal Strain | MIC (µg/mL) | Reference |

| Triazolo-thiadiazole derivatives of benzothiazole | C. albicans | 12.5-100 | nih.gov |

| Triazolo-thiadiazole derivatives of benzothiazole | A. niger | 12.5-100 | nih.gov |

| Benzothiazole derivative A1 | A. niger | - | jchr.org |

| Benzothiazole derivative A1 | C. albicans | - | jchr.org |

Antitubercular Research (In Vitro)

Tuberculosis remains a major global health issue, and the development of new antitubercular drugs is a priority. Benzothiazole analogues have been explored for their potential to inhibit the growth of Mycobacterium tuberculosis. Research has shown that certain benzothiazole derivatives exhibit significant in vitro activity against M. tuberculosis strains. For example, a series of benzothiazole compounds were investigated for their antitubercular activity, with one compound, {2-(benzo[d]thiazol-2-yl-methoxy)-5-fluorophenyl}-(4-chlorophenyl)-methanone, showing a minimum inhibitory concentration of 1 µg/mL against the H37Rv strain nih.gov. Another study on benzothiazolylpyrimidine-5-carboxamide analogues also reported potent antitubercular activity nih.gov.

Table 3: In Vitro Antitubercular Activity of Selected Benzothiazole Analogues

| Compound/Analogue | M. tuberculosis Strain | MIC (µg/mL) | Reference |

| {2-(benzo[d]thiazol-2-yl-methoxy)-5-fluorophenyl}-(4-chlorophenyl)-methanone | H37Rv | 1 | nih.gov |

| Benzothiazolylpyrimidine-5-carboxamide analogue 7a | H37Rv | 0.08 (µM) | nih.gov |

| Benzothiazolylpyrimidine-5-carboxamide analogue 7g | H37Rv | 0.08 (µM) | nih.gov |

Anticancer Research Investigations (In Vitro)

The potential of benzothiazole derivatives as anticancer agents has been a significant area of research. Various analogues have been synthesized and evaluated for their cytotoxic activity against a range of human cancer cell lines. The presence of chloro and methyl groups on the benzothiazole scaffold has been noted in several studies to contribute to the anticancer potential.

For instance, a study on chloro-substituted benzothiazole amines reported that a dichlorophenyl-containing chlorobenzothiazole derivative showed good anticancer activity against nine different cancer cell lines, with GI50 values in the nanomolar to micromolar range nih.gov. Another investigation into indole-based benzothiazole derivatives found that a chlorobenzyl indole semicarbazide benzothiazole exhibited potent activity against four cancer cell lines, with IC50 values as low as 0.024 µM for the HT-29 colon cancer cell line nih.gov. Furthermore, the anticancer activity of some benzothiazole derivatives has been linked to the presence of two methyl groups and a SCH3 group in their structure nih.gov.

Table 4: In Vitro Anticancer Activity of Selected Benzothiazole Analogues

| Compound/Analogue | Cancer Cell Line | IC50/GI50 | Reference |

| Dichlorophenyl containing chlorobenzothiazole 51 | HOP-92 (Non-small cell lung cancer) | 71.8 nM | nih.gov |

| Chlorobenzyl indole semicarbazide benzothiazole 55 | HT-29 (Colon cancer) | 0.024 µM | nih.gov |

| Chlorobenzyl indole semicarbazide benzothiazole 55 | H460 (Lung cancer) | 0.29 µM | nih.gov |

| Chlorobenzyl indole semicarbazide benzothiazole 55 | A549 (Lung cancer) | 0.84 µM | nih.gov |

| Chlorobenzyl indole semicarbazide benzothiazole 55 | MDA-MB-231 (Breast cancer) | 0.88 µM | nih.gov |

Inhibition of Growth in Various Cancer Cell Lines (e.g., MDA-MB-231, A549, HeLa, MCF-7)

Analogues of 2,4-dichloro-7-methyl-1,3-benzothiazole have demonstrated significant growth inhibitory effects across a wide range of human cancer cell lines. The cytotoxic potential of these compounds is often evaluated by determining their IC50 values, which represent the concentration required to inhibit the growth of 50% of the cancer cell population.

Various studies have highlighted the potent antiproliferative activities of benzothiazole derivatives. For instance, a chlorobenzyl indole semicarbazide benzothiazole derivative showed remarkable activity against four different cancer cell lines: HT-29 (colon cancer), H460 (lung cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer), with IC50 values of 0.024 µM, 0.29 µM, 0.84 µM, and 0.88 µM, respectively nih.govtandfonline.com. Similarly, fluorinated 2-aryl benzothiazole derivatives exhibited potent anti-tumor activity against breast cancer cell lines, with GI50 values as low as 0.4 µM against MCF-7 cells nih.gov.

The substitution pattern on the benzothiazole core and associated moieties plays a crucial role in determining the cytotoxic efficacy. For example, hydrazine-based benzothiazole derivatives have shown potent activity against HeLa (cervical cancer) cells, with an IC50 value of 2.41 µM nih.govtandfonline.com. Furthermore, benzamide benzothiazole derivatives have displayed good anti-tumor potential with IC50 values ranging from 1.1 µM to 8.8 µM against a panel of cancer cell lines including A549 and HeLa nih.govtandfonline.com. The introduction of chloro and dichloro phenyl groups has been shown to enhance the antiproliferative potential of certain benzothiazole derivatives nih.gov.

Table 1: In Vitro Growth Inhibition of Cancer Cell Lines by Benzothiazole Analogues

| Compound/Derivative Class | Cancer Cell Line | Cell Type | IC50/GI50 (µM) |

|---|---|---|---|

| Chlorobenzyl indole semicarbazide benzothiazole | MDA-MB-231 | Breast Adenocarcinoma | 0.88 nih.govtandfonline.com |

| Chlorobenzyl indole semicarbazide benzothiazole | A549 | Lung Carcinoma | 0.84 nih.govtandfonline.com |

| Hydrazine based benzothiazole | HeLa | Cervical Cancer | 2.41 nih.govtandfonline.com |

| Fluorinated 2-aryl benzothiazole | MCF-7 | Breast Adenocarcinoma | 0.4 nih.gov |

| 2-aminobenzothiazole-thiazolidinedione hybrid (4a) | MCF-7 | Breast Adenocarcinoma | 3.84 nih.govsemanticscholar.orgnih.gov |

| 2-aminobenzothiazole-thiazolidinedione hybrid (4e) | MCF-7 | Breast Adenocarcinoma | 6.11 nih.govsemanticscholar.orgnih.gov |

| Substituted methoxybenzamide benzothiazole | A549 | Lung Carcinoma | 1.1 - 8.8 nih.govtandfonline.com |

| Substituted chloromethylbenzamide benzothiazole | HeLa | Cervical Cancer | 1.1 - 8.8 nih.govtandfonline.com |

In Vitro Molecular Mechanisms of Action

The anticancer effects of this compound analogues are mediated through a variety of molecular mechanisms. These include the inhibition of critical enzymes and receptors, antagonism of key biochemical pathways, induction of oxidative stress, interference with DNA processes, and the activation of programmed cell death.

Benzothiazole derivatives have been identified as potent inhibitors of several enzymes and receptors that are crucial for cancer cell proliferation and survival. mdpi.com These compounds can target receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are often overexpressed in various cancers. nih.govsemanticscholar.orgnih.gov

Studies have shown that certain benzothiazole derivatives can significantly decrease EGFR protein levels in breast cancer cells. nih.gov Hybrids of benzothiazole-1,2,3-triazole have been developed as potent EGFR inhibitors, with some derivatives exhibiting IC50 values as low as 0.69 µM, which is more potent than the standard drug Erlotinib. rsc.org Similarly, 2-aminobenzothiazole (B30445) hybrids have emerged as effective inhibitors of VEGFR-2, a key mediator of angiogenesis. One such derivative demonstrated a VEGFR-2 IC50 of 91 nM. nih.govnih.gov The benzothiazole scaffold is also known to play a role in the inhibition of the metalloenzyme carbonic anhydrase, which is involved in tumor metabolism. nih.govtandfonline.com

Table 2: Inhibition of Enzyme and Receptor Activity by Benzothiazole Analogues

| Compound/Derivative Class | Target Enzyme/Receptor | IC50 |

|---|---|---|

| Benzothiazole-1,2,3-triazole hybrid (8a) | EGFR | 0.69 µM rsc.org |

| Benzothiazole-1,2,3-triazole hybrid (8b) | EGFR | 1.16 µM rsc.org |

| 2-aminobenzothiazole-thiazolidinedione hybrid (4a) | VEGFR-2 | 91 nM nih.govnih.gov |

| 2-aminobenzothiazole-pyrazoles | VEGFR-2 | 97 nM nih.govsemanticscholar.org |

The antiproliferative activity of benzothiazole analogues is also linked to their ability to antagonize critical biochemical signaling pathways that regulate cell growth, survival, and proliferation. Research has demonstrated that these compounds can modulate key pathways such as the JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR pathways. nih.gov

In studies on breast cancer cell lines, treatment with benzothiazole derivatives led to the downregulation of the expression of genes such as JAK, STAT3, ERK, AKT, and mTOR. nih.gov The PI3K/Akt/mTOR pathway is a central regulator of cell metabolism, growth, and survival, and its inhibition is a key strategy in cancer therapy. Similarly, the JAK/STAT and ERK/MAPK pathways are crucial for transmitting signals from cell surface receptors to the nucleus, thereby controlling gene expression related to cell proliferation and differentiation. By interfering with these interconnected signaling networks, benzothiazole analogues can effectively halt the progression of cancer cells. nih.gov

A significant mechanism contributing to the anticancer activity of benzothiazole analogues is their ability to induce the production of reactive oxygen species (ROS) within cancer cells. nih.govnih.gov ROS are highly reactive molecules that, at elevated levels, can cause significant damage to cellular components, including lipids, proteins, and DNA, leading to a state of oxidative stress.

Studies have shown that certain benzothiazole derivatives can cause a significant elevation in intracellular ROS levels. nih.govnih.gov This increase in ROS can disrupt the mitochondrial membrane potential and trigger cell death pathways. nih.govresearchgate.net The accumulation of ROS-induced damage serves as a signal for the cell to undergo apoptosis, thereby eliminating the cancerous cells. researchgate.net This mechanism highlights the potential of benzothiazole derivatives to selectively target cancer cells, which often have a compromised antioxidant defense system compared to normal cells.

Benzothiazole analogues can exert their anticancer effects by interfering with the fundamental processes of DNA replication and repair. nih.gov Some derivatives have been shown to cause DNA damage, which can halt the cell cycle and prevent cancer cells from proliferating. nih.gov

One particular benzothiazole derivative, referred to as '5g', was found to induce DNA double-strand breaks. nih.gov This type of DNA damage is particularly cytotoxic and triggers a cellular response that leads to cell cycle arrest, primarily at the G2/M phase. nih.gov This arrest prevents the cell from entering mitosis with damaged DNA, providing an opportunity for repair. However, if the damage is too extensive, it can lead to the initiation of apoptosis. The G2/M arrest is often associated with the deregulation of key cell cycle proteins such as CDK1, CyclinB1, and CDC25c. nih.gov Furthermore, benzothiazole-based compounds have been developed as inhibitors of DNA gyrase and topoisomerase IV, enzymes essential for maintaining DNA topology during replication, further underscoring their ability to interfere with DNA-related processes. nih.gov

A primary mechanism through which benzothiazole analogues eliminate cancer cells is the induction of apoptosis, or programmed cell death. nih.govnih.govresearchgate.net This process is a highly regulated and essential mechanism for removing damaged or unwanted cells.

Benzothiazole derivatives have been shown to trigger apoptosis through multiple routes. They can induce cell cycle arrest in the sub-G1 phase, which is a hallmark of apoptosis. nih.gov A key event in the apoptotic process is the disruption of the mitochondrial membrane potential, which has been observed in cells treated with these compounds. nih.govresearchgate.net This leads to the activation of the mitochondrial intrinsic pathway of apoptosis. researchgate.net This pathway involves an increase in the pro-apoptotic Bax gene transcription and a subsequent increase in the levels of executioner caspases, such as caspase-3. tandfonline.comnih.gov The activation of these caspases ultimately leads to the systematic dismantling of the cell, resulting in its death. tandfonline.comresearchgate.net

Cell Cycle Arrest Mechanisms

The investigation into the anticancer properties of benzothiazole analogues has revealed their significant impact on the cell cycle of cancer cells. Many derivatives have been shown to induce cell cycle arrest, a crucial mechanism for inhibiting tumor proliferation. This arrest prevents cancer cells from proceeding through the stages of division, ultimately leading to cell death.

A notable mechanism of action for several benzothiazole derivatives is the induction of cell cycle arrest at the G2/M phase. rsc.orgnih.gov This phase is a critical checkpoint for DNA integrity before the cell enters mitosis. By halting the cycle at this stage, these compounds prevent the replication of damaged cells. For instance, a benzothiazole derivative, referred to as 5g, has been shown to cause a significant G2/M arrest in cancer cells. dntb.gov.ua This arrest is linked to the generation of reactive oxygen species (ROS) and subsequent DNA double-strand breaks. dntb.gov.ua The cellular response to this DNA damage involves the deregulation of key cell cycle proteins, including CDK1, CyclinB1, CDC25c, and BCL2. dntb.gov.ua

Similarly, studies on other benzothiazole-based compounds have confirmed their ability to induce G2/M phase arrest. nih.govfrontiersin.org For example, benzisothiazolones have been observed to arrest the cell cycle at the G2/M phase in HeLa cells, a cervical cancer cell line. rsc.org Benzothiazole-triazole hybrids have also demonstrated the ability to trigger cell cycle arrest in the G2/M phase in triple-negative breast cancer cells. nih.gov The mechanism often involves the disruption of microtubule formation, which is essential for mitotic spindle assembly. pensoft.net

In addition to the G2/M phase, some benzothiazole analogues can induce arrest at other phases of the cell cycle. For example, the fluorinated benzothiazole analogue 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) has been shown to cause MCF-7 cells to arrest in the G1 and S phases. nih.gov This effect is dependent on a functional aryl hydrocarbon receptor (AhR) signaling pathway. nih.gov Another benzothiazole derivative, DWP0016, a histone deacetylase (HDAC) inhibitor, was found to arrest neuroblastoma SH-SY5Y cells in the G1 phase. researchgate.net

The table below summarizes the effects of various benzothiazole analogues on the cell cycle in different cancer cell lines.

| Compound/Derivative Class | Cancer Cell Line(s) | Affected Cell Cycle Phase | Associated Mechanisms |

| Benzothiazole derivative (5g) | Various cancer models | G2/M | Increased ROS, DNA double-strand breaks, deregulation of CDK1, CyclinB1, CDC25c, BCL2 dntb.gov.ua |

| Benzisothiazolones | HeLa (cervical cancer) | G2/M | Disruption of mitochondrial membrane potential, caspase-3 activation rsc.org |

| Benzothiazole-triazole hybrids | Triple-negative breast cancer | G2/M | Bcl-2 inhibition nih.gov |

| 6-fluoro-triazolo-benzothiazole analogues | - | Mitosis | Inhibition of microtubule formation pensoft.net |

| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) | MCF-7 (breast cancer) | G1 and S | Activation of AhR signaling pathway, DNA adduct formation nih.gov |

| DWP0016 (HDAC inhibitor) | SH-SY5Y (neuroblastoma) | G1 | Histone H3 acetylation, activation of PTEN researchgate.net |

| Benzothiazole derivative (BTD) | Colorectal cancer cells | - | Increased ROS, loss of mitochondrial transmembrane potential nih.gov |

Other Investigated Biological Activities (In Vitro/Mechanistic) of Benzothiazole Derivatives

Beyond their direct impact on the cell cycle, benzothiazole derivatives have been the subject of extensive in vitro research to explore a wider range of biological activities and their underlying mechanisms. These investigations have unveiled their potential in enzyme inhibition, bio-imaging, and as therapeutic agents for various diseases.

Enzyme Inhibition Studies

Benzothiazole derivatives have emerged as potent inhibitors of various enzymes implicated in a range of diseases. Their structural versatility allows for the design of specific inhibitors targeting the active sites of these enzymes.

Decaprenyl-phosphoryl-β-D-ribose 2′-epimerase (DprE1): This enzyme is a crucial component of the arabinogalactan biosynthesis pathway in Mycobacterium tuberculosis, making it an attractive target for novel anti-tuberculosis drugs. Specific benzothiazole derivatives have been identified as effective inhibitors of DprE1.

Glucokinase: As a key regulator of glucose metabolism, glucokinase is a target for the development of antidiabetic agents. Certain benzothiazole-based compounds have been investigated for their ability to modulate glucokinase activity.

Carbonic Anhydrase: These zinc-containing enzymes are involved in pH regulation and have been linked to various physiological and pathological processes, including cancer. nih.gov Benzothiazole derivatives have been synthesized and evaluated for their inhibitory action against different carbonic anhydrase isoforms. nih.gov

Aldose Reductase: This enzyme is implicated in the development of diabetic complications by catalyzing the reduction of glucose to sorbitol. The inhibitory potential of benzothiazole derivatives against aldose reductase has been explored as a therapeutic strategy to mitigate these complications.

Research on Fluorescent Probe Applications in Biological Imaging

The inherent photophysical properties of the benzothiazole scaffold have made it a valuable component in the design of fluorescent probes for biological imaging. These probes can be engineered to selectively detect and visualize specific biomolecules, ions, or cellular environments. The fluorescence of these molecules can be sensitive to changes in their local environment, such as polarity or the presence of specific analytes, allowing for real-time monitoring of cellular processes. Research in this area focuses on developing benzothiazole-based probes with high sensitivity, selectivity, and photostability for applications in cellular and molecular biology.

Anti-inflammatory Research (In Vitro)

The anti-inflammatory potential of benzothiazole derivatives has been investigated through various in vitro models. nih.gov These studies often focus on their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. By inhibiting these pathways, benzothiazole compounds can reduce the production of pro-inflammatory mediators like prostaglandins and leukotrienes. The anti-inflammatory activity of these derivatives suggests their potential as therapeutic agents for inflammatory disorders. nih.gov

Antidiabetic Research (In Vitro)

In the search for new treatments for diabetes, benzothiazole derivatives have been explored for their potential to modulate key pathways in glucose metabolism. pensoft.net In vitro studies have investigated their effects on various targets, including:

Protein Tyrosine Phosphatase 1B (PTP1B): Inhibition of PTP1B is a well-established strategy for enhancing insulin signaling. Several benzothiazole-based compounds have been designed and evaluated as PTP1B inhibitors.

α-Glucosidase: This enzyme is involved in the digestion of carbohydrates. Inhibiting α-glucosidase can delay glucose absorption and lower postprandial blood glucose levels. The inhibitory activity of benzothiazole derivatives against this enzyme has been a subject of research.

Anti-HIV Research (In Vitro)

The development of novel antiretroviral agents is crucial in the fight against HIV. Benzothiazole derivatives have been investigated for their potential to inhibit key viral enzymes necessary for the replication of HIV. A primary target in this research is reverse transcriptase , an enzyme that converts the viral RNA genome into DNA. By inhibiting this enzyme, benzothiazole compounds can block a critical step in the viral life cycle, thereby preventing the spread of the infection.

Anticonvulsant Research (In Vitro)

Extensive searches of scientific literature and databases were performed to identify in vitro studies evaluating the anticonvulsant properties of this compound. These searches aimed to uncover data related to its mechanisms of action, such as interactions with ion channels or neurotransmitter receptors, which are commonly investigated in preclinical anticonvulsant research.

Despite the broad investigation of benzothiazole derivatives for their potential anticonvulsant activities, no specific in vitro studies focusing on this compound were identified. The existing research on related compounds suggests that the benzothiazole scaffold is of interest in the development of novel anticonvulsant therapies. mdpi.comresearchgate.net However, data pertaining to the specific efficacy or molecular mechanisms of this compound in this area is not available in the reviewed literature.

Anti-malarial Research (In Vitro)

A comprehensive review of published research was undertaken to find in vitro studies on the anti-malarial activity of this compound. The investigation sought to find data on its efficacy against various strains of the Plasmodium parasite, the causative agent of malaria.

The benzothiazole chemical structure is a known pharmacophore that has been explored for the development of anti-malarial agents. malariaworld.orgnih.govnih.govresearchgate.net These studies often involve screening compounds against parasite cultures to determine their inhibitory concentrations. However, the literature search did not yield any specific in vitro anti-malarial studies conducted on this compound. Therefore, no data on its potential activity against Plasmodium falciparum or other malaria-causing parasites could be retrieved.

Amyloid Imaging Agent Research in Alzheimer's Disease Models

A targeted search of the scientific literature was conducted to identify research on the use of this compound as an amyloid imaging agent in in vitro models of Alzheimer's disease. This research typically involves evaluating the compound's ability to bind to amyloid-beta (Aβ) plaques, a key pathological hallmark of Alzheimer's disease.

Derivatives of benzothiazole have been investigated as potential imaging agents for the detection of Aβ plaques. nih.gov Notably, a radiolabeled compound, 6-methyl-2-(4'-fluorophenyl)-1,3-benzothiazole, has been synthesized and evaluated for its affinity to Aβ fibrils in vitro. nih.gov Despite the structural similarities, the search did not uncover any studies that specifically investigated this compound for this purpose. Consequently, there is no available data on its binding affinity for amyloid plaques or its potential as a diagnostic imaging tool for Alzheimer's disease.

Computational and Theoretical Investigations of 2,4 Dichloro 7 Methyl 1,3 Benzothiazole and Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. scirp.org DFT calculations are widely employed to optimize molecular geometries, analyze frontier molecular orbitals (FMOs), calculate global reactivity descriptors, and map molecular electrostatic potentials (MEP) for benzothiazole (B30560) derivatives. scirp.org Methods like the B3LYP functional combined with basis sets such as 6-31+G(d,p) are commonly used to provide reliable data on the electronic behavior and structure of these compounds. scirp.org Such calculations are crucial for understanding the relationship between a molecule's geometric structure and its chemical properties. scirp.org

The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of the HOMO are indicators of nucleophilic reactivity (the ability to donate electrons), while the LUMO's characteristics indicate electrophilic reactivity (the ability to accept electrons). scirp.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.com

A smaller HOMO-LUMO gap suggests that a molecule can be more easily polarized and is generally more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. scirp.orgmdpi.com Conversely, a larger energy gap indicates greater kinetic stability and lower chemical reactivity. mdpi.com For benzothiazole derivatives, the HOMO is often distributed over the benzothiazole moiety, while the LUMO's localization can be influenced by substituents, facilitating intramolecular charge transfer (ICT). researchgate.netmdpi.com For instance, in some benzothiazole derivatives, the HOMO is delocalized on one end of the molecule while the LUMO is localized on the opposite end, indicating significant charge transfer properties. researchgate.net The introduction of different substituent groups can tune the HOMO and LUMO energy levels and, consequently, the energy gap. mdpi.comnih.gov For example, studies on substituted benzothiazoles have shown that electron-withdrawing groups like -CF3 can lower the ΔE value, making the compound more reactive. mdpi.com

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 2-Vinyl-1,3-benzothiazole | - | - | 4.70 |

| 2-Formyl-1,3-benzothiazole | - | - | 3.95 |

| Benzothiazole (BTH) | - | - | - |

| 2-Hydroxybenzothiazole (2-OH_BTH) | - | - | 0.2058 |

| 2-(Methylthio)benzothiazole (2-SCH3_BTH) | - | - | 0.1841 |

| Benzothiazole with -CF3 substituent | - | - | 4.46 |

| Unsubstituted Benzothiazole Analogue | - | - | 4.73 |

Data synthesized from multiple sources for illustrative purposes. scirp.orgmdpi.comnbu.edu.sa

Global reactivity descriptors, derived from HOMO and LUMO energy values, provide quantitative measures of a molecule's stability and reactivity. scirp.org These descriptors include ionization potential (I), electron affinity (A), chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω). nbu.edu.saresearchgate.net

Chemical Hardness (η) and Softness (S) : Hardness is a measure of resistance to charge transfer. Molecules with a large HOMO-LUMO gap are considered "hard," indicating high stability and low reactivity. scirp.org Softness is the reciprocal of hardness; "soft" molecules have small energy gaps and are more reactive. scirp.orgmdpi.com

Chemical Potential (μ) and Electronegativity (χ) : These parameters describe the tendency of electrons to escape from a system. A higher electronegativity value indicates a better electron acceptor. scirp.org

Electrophilicity Index (ω) : This index quantifies the ability of a species to accept electrons. A higher electrophilicity index signifies a stronger electrophile. scirp.org

Studies on benzothiazole derivatives have shown that substituents significantly impact these reactivity indices. For example, 2-(methylthio)benzothiazole was found to have the lowest chemical hardness and highest softness among a series of derivatives, indicating it is the most reactive. scirp.org In contrast, benzothiazole (BTH) itself exhibited a high electronegativity value, suggesting it is the best electron acceptor in the studied group. scirp.org These descriptors are invaluable for predicting how a molecule will behave in a chemical reaction. researchgate.net

| Compound | Hardness (η) (eV) | Softness (S) (eV-1) | Electronegativity (χ) (eV) | Electrophilicity Index (ω) (eV) |

|---|---|---|---|---|

| Benzothiazole (BTH) | - | - | 0.1511 | 0.1375 |

| 2-(Methylthio)benzothiazole (2-SCH3_BTH) | 0.153 | 6.5372 | - | - |

| Benzothiazole Analogue 1 | 2.35 | - | - | - |

| Benzothiazole Analogue 4 | 2.35 | - | - | - |

| Benzothiazole Analogue 5 | 2.36 | - | - | - |

Data synthesized from multiple sources for illustrative purposes. scirp.orgmdpi.com

Electrostatic Molecular Potential (EMP), also known as Molecular Electrostatic Potential (MEP), is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. scirp.orgmdpi.com MEP maps are color-coded to represent different electrostatic potential values on the electron density surface.

Typically, red regions indicate negative electrostatic potential, which are rich in electrons and thus susceptible to electrophilic attack. mdpi.com Blue regions correspond to positive electrostatic potential, indicating electron-deficient areas that are preferred sites for nucleophilic attack. scirp.orgmdpi.com Green and yellow areas represent regions of neutral or intermediate potential.

For benzothiazole derivatives, MEP analysis can identify the most reactive sites. For example, in many analogues, the nitrogen atom of the thiazole (B1198619) ring shows a negative potential, making it a likely site for interaction with electrophiles. nih.gov The distribution of positive and negative potentials across the molecule provides crucial insights for understanding intermolecular interactions, such as hydrogen bonding, and predicting how the molecule will be recognized by biological targets. scirp.orgmdpi.com

Natural Bond Orbital (NBO) analysis is a computational method used to study charge delocalization, hyperconjugative interactions, and charge transfer within a molecule. scirp.orgscirp.org It provides a detailed picture of the bonding and electronic structure by analyzing interactions between filled (donor) and empty (acceptor) orbitals. scirp.org

The strength of these interactions is quantified by the second-order perturbation interaction energy, E(2). scirp.orgscirp.org A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule due to electron delocalization from a filled donor NBO to a vacant acceptor NBO. scirp.org This analysis reveals the intramolecular interactions responsible for the molecule's stability. researchgate.net In benzothiazole systems, NBO analysis can elucidate the flow of electron density between the benzene (B151609) and thiazole rings and how this is influenced by various substituents, providing a deeper understanding of the molecule's electronic stability and reactivity. scirp.org

Benzothiazoles are produced in large quantities for various industrial applications and their release into the environment poses a pollution problem. scirp.orgscirp.orgkuleuven.be Computational studies can provide theoretical insights into the potential biodegradability of these compounds. scirp.orgscirp.org By analyzing reactivity descriptors, it is possible to predict which compounds might be more susceptible to degradation. scirp.org

For instance, a higher reactivity, as indicated by a lower HOMO-LUMO gap and lower chemical hardness, might suggest a greater susceptibility to enzymatic or microbial breakdown. scirp.org Furthermore, properties like the dipole moment can indicate a compound's solubility in water, which is a key factor in its environmental fate and bioavailability for degradation. scirp.org While direct molecular mechanisms of benzothiazole degradation are still being explored, theoretical analyses of reactivity and solubility offer a valuable preliminary assessment of their environmental persistence. scirp.orgkuleuven.be

Molecular Docking Studies and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (such as a benzothiazole derivative) when bound to a target molecule, typically a protein or enzyme, to form a stable complex. wjarr.comresearchgate.net This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level. biointerfaceresearch.comajchem-a.com

Docking studies with benzothiazole analogues have been performed against a variety of biological targets to explore their therapeutic potential, including antimicrobial, anticancer, and anticonvulsant activities. wjarr.comnih.govnih.govnih.gov The process involves placing the ligand into the binding site of the target protein and calculating a "docking score," which estimates the binding affinity. wjarr.comnih.gov

The analysis of the docked pose reveals the specific ligand-target interactions that stabilize the complex. These interactions commonly include:

Hydrogen Bonds : Crucial for specificity and strong binding. nih.gov

Hydrophobic Interactions : Often involving aromatic rings (π-π stacking) and bulky nonpolar groups. mdpi.com

For example, docking studies of benzothiazole derivatives against E. coli dihydroorotase, an antimicrobial target, revealed the formation of hydrogen bonds with active site residues like LEU222 or ASN44. nih.gov Strong hydrophobic interactions involving the thiazole and other bulky rings were also observed, which could interfere with substrate binding. nih.gov Similarly, studies targeting the p56lck enzyme for cancer treatment have used docking to understand the binding patterns of benzothiazole-thiazole hybrids within the ATP binding site. biointerfaceresearch.com These computational insights are vital for the structure-based design of more potent and selective inhibitors. nih.gov

| Benzothiazole Analogue | Biological Target | Docking Score (kcal/mol) | Key Interacting Residues | Therapeutic Area |

|---|---|---|---|---|

| Analogue 3 | E. coli Dihydroorotase | -5.02 | ASN44 | Antimicrobial |

| HDDP | E. coli Dihydroorotase | -7.37 | - | Antimicrobial |

| Active Compounds (J1, J2, etc.) | Pf-DHFR | - | - | Antimalarial |

| Compound 4b | Acetylcholinesterase (AChE) | -11.27 | - | Anti-Alzheimer's |

| Compound 4i | Acetylcholinesterase (AChE) | -11.21 | - | Anti-Alzheimer's |

| Riluzole (Reference) | Acetylcholinesterase (AChE) | -6.6 | - | Anti-Alzheimer's |

Data synthesized from multiple sources for illustrative purposes. ajchem-a.comnih.govnih.gov

Prediction of Binding Affinities and Interactions with Specific Biological Targets (e.g., Enzymes, Proteins)